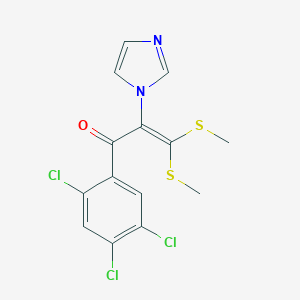
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, such as its ability to act as a potent inhibitor of certain enzymes and its potential to be used as a therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound could potentially increase the levels of acetylcholine in the brain, which could have therapeutic effects for diseases such as Alzheimer's disease.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one are still being studied. However, studies have shown that this compound has potent inhibitory effects on certain enzymes, which could have therapeutic effects for various diseases. Additionally, this compound has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one. One area of research is the development of new synthetic methods for this compound, which could make it more accessible for research purposes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in various fields of scientific research. Finally, more research is needed to determine the safety and toxicity of this compound, which could impact its potential use as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one involves a series of chemical reactions that are carried out in a laboratory setting. The most common method of synthesis involves the reaction of 2,4,5-trichlorophenyl prop-2-en-1-one with imidazole and dimethyl sulfide in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the use of this compound as a therapeutic agent for various diseases. Studies have shown that this compound has potent inhibitory effects on certain enzymes, which could make it a potential candidate for the treatment of diseases such as cancer and Alzheimer's disease.
properties
CAS RN |
145935-21-3 |
|---|---|
Product Name |
2-Imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
Molecular Formula |
C14H11Cl3N2OS2 |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-imidazol-1-yl-3,3-bis(methylsulfanyl)-1-(2,4,5-trichlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H11Cl3N2OS2/c1-21-14(22-2)12(19-4-3-18-7-19)13(20)8-5-10(16)11(17)6-9(8)15/h3-7H,1-2H3 |
InChI Key |
XUMZKPPSESYMJD-UHFFFAOYSA-N |
SMILES |
CSC(=C(C(=O)C1=CC(=C(C=C1Cl)Cl)Cl)N2C=CN=C2)SC |
Canonical SMILES |
CSC(=C(C(=O)C1=CC(=C(C=C1Cl)Cl)Cl)N2C=CN=C2)SC |
synonyms |
2-Propen-1-one, 2-(1H-imidazol-1-yl)-3,3-bis(methylthio)-1-(2,4,5-trichlorophenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



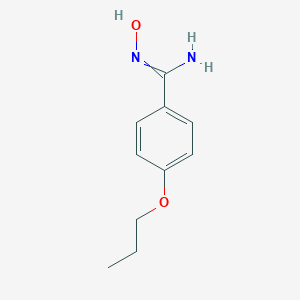
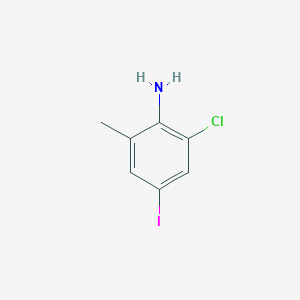
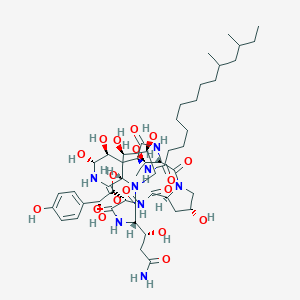
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
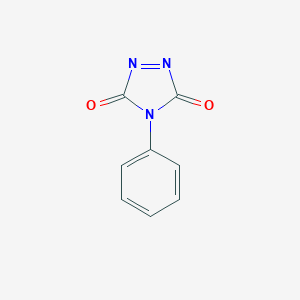
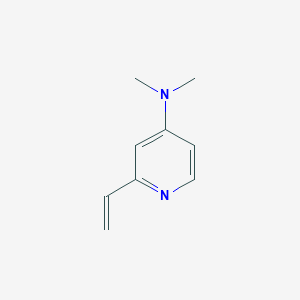
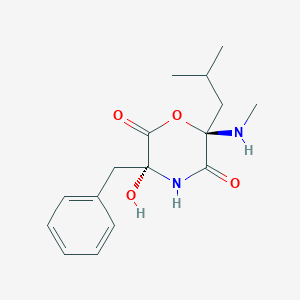

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
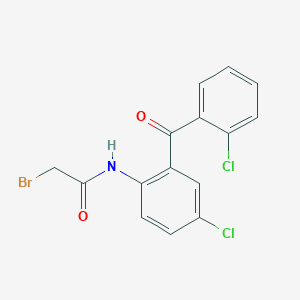

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)